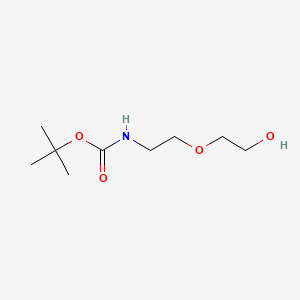
叔丁基(2-(2-羟乙氧基)乙基)氨基甲酸酯
描述
“tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate” is an organic compound . It is used as a PROTAC linker, which refers to the alkyl/ether composition .
Synthesis Analysis
The synthesis of “tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate” involves complex molecular syntheses. It can be used in the synthesis of a series of PROTACs .Molecular Structure Analysis
The molecular structure of “tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate” can be represented by the linear formula C13H27NO6 .Chemical Reactions Analysis
The chemical reactions involving “tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate” are complex and involve various other compounds .Physical and Chemical Properties Analysis
“tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate” is a liquid at room temperature . It has a molecular weight of 293.36 .科学研究应用
聚乙二醇 (PEG) 连接体
N-Boc-PEG2-醇是一种含有羟基和Boc保护氨基的PEG连接体 . 亲水性PEG间隔基提高了其在水性介质中的溶解度 .
衍生化或用其他反应性官能团取代
N-Boc-PEG2-醇中的羟基可以进一步衍生化或用其他反应性官能团取代 . 这使其成为化学合成中的多功能化合物。
游离胺的形成
N-Boc-PEG2-醇中的Boc基团可以在温和酸性条件下脱保护,形成游离胺 . 这在合成各种化学化合物中非常有用。
PROTAC连接体
叔丁基(2-(2-(2-羟乙氧基)乙基)氨基甲酸酯,或PROTAC连接体10,用于合成一系列PROTAC . PROTAC是双功能分子,可将E3泛素连接酶招募到靶蛋白,从而诱导其降解。
药物递送
N-Boc-PEG2-醇中的亲水性PEG间隔基可以提高其在水性介质中的溶解度 , 这在药物递送系统中非常有利。 它可以提高药物的生物利用度。
用于研究目的的试剂级
N-Boc-PEG2-醇可作为试剂级用于研究目的 . 它被用于各种科学研究领域,包括化学、生物学和医学。
安全和危害
未来方向
“tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate” can be used in the synthesis of a series of PROTACs . This suggests potential applications in the development of new therapeutic agents.
Relevant Papers There are several peer-reviewed papers and technical documents related to “tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate” available for further reading .
作用机制
Target of Action
It is known that this compound is a peg linker containing a hydroxyl group and a boc-protected amino group . This suggests that it could be used to link other molecules or compounds, potentially targeting various proteins or enzymes depending on the molecules it is linked with.
Mode of Action
The mode of action of N-Boc-PEG2-alcohol is primarily through its role as a linker. The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The Boc group can be deprotected under mild acidic conditions to form the free amine . This allows for the attachment of various other molecules, enabling the compound to interact with its targets.
Pharmacokinetics
It is known that the hydrophilic peg spacer can increase solubility in aqueous media , which could potentially enhance its absorption and distribution
Result of Action
The molecular and cellular effects of N-Boc-PEG2-alcohol’s action would largely depend on the molecules it is linked with, as it serves as a linker
Action Environment
It is known that the boc group can be deprotected under mild acidic conditions , suggesting that the pH of the environment could influence its action.
生化分析
Biochemical Properties
Tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with serine hydrolases, which are a class of enzymes involved in the hydrolysis of ester or amide bonds . The nature of these interactions often involves the formation of covalent bonds between the compound and the active site of the enzyme, leading to enzyme inhibition.
Cellular Effects
The effects of tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the ubiquitin-proteasome system, which is crucial for protein degradation and turnover . This modulation can lead to changes in gene expression and alterations in cellular metabolism.
Molecular Mechanism
At the molecular level, tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This binding often results in the formation of a stable complex that prevents the enzyme from interacting with its natural substrate . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Dosage Effects in Animal Models
The effects of tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful.
Metabolic Pathways
Tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels . For example, it can affect the glycolytic pathway by inhibiting key enzymes involved in glucose metabolism.
Transport and Distribution
Within cells and tissues, tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate is transported and distributed through specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance the compound’s ability to interact with its target biomolecules and exert its biochemical effects.
属性
IUPAC Name |
tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-4-6-13-7-5-11/h11H,4-7H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFVNEXYCULLEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
159156-95-3 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159156-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00410988 | |
| Record name | tert-Butyl [2-(2-hydroxyethoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00410988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139115-91-6 | |
| Record name | tert-Butyl [2-(2-hydroxyethoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00410988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Boc-aminoethoxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



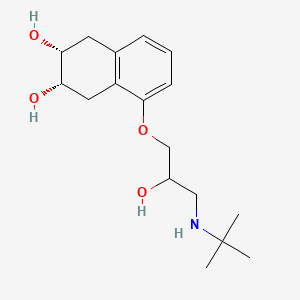
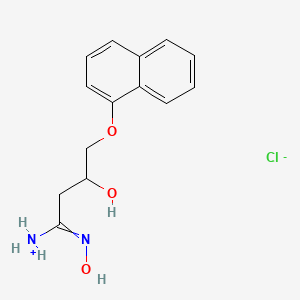
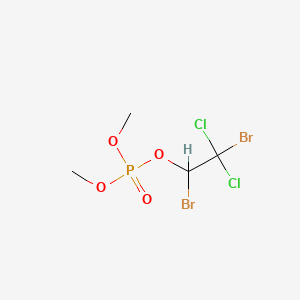

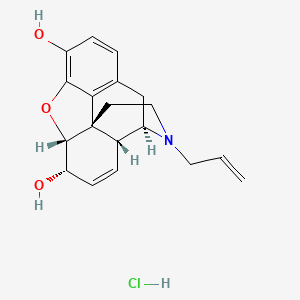

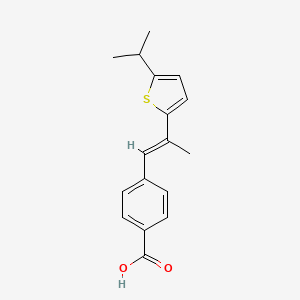
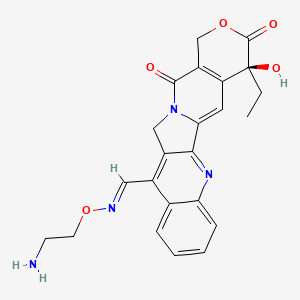


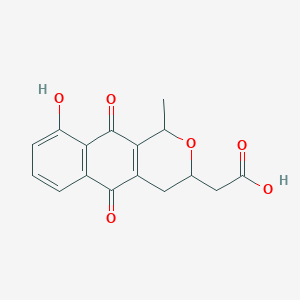
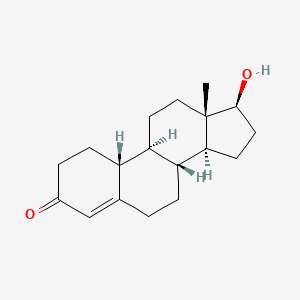
![(2S)-2-[[3-carboxy-5-[[(2S)-2-carboxy-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]hexan-2-yl]amino]-3-hydroxy-5-oxopentanoyl]amino]-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]-2-methylhexanoic acid](/img/structure/B1676934.png)
